molecular formula C19H11NO5 B1174306 BISMUTH MOLYBDATE(VI) CAS No. 16229-40-6

BISMUTH MOLYBDATE(VI)

Cat. No.: B1174306
CAS No.: 16229-40-6
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Description

Bismuth Molybdate (VI), most commonly referring to the γ-Bi2MoO6 phase, is a prominent visible-light-active semiconductor photocatalyst with an Aurivillius-type layered structure. This structure consists of perovskite slabs of (MoO4)^2- sandwiched between (Bi2O2)^2+ layers, which facilitates efficient electron transfer and charge separation . Its band gap typically ranges from 2.3 eV to 2.8 eV, allowing it to harness a significant portion of the solar spectrum . In environmental remediation research, Bismuth Molybdate(VI) is extensively studied for the photodegradation of organic pollutants in water, including dyes like Rhodamine B and Methylene Blue, as well as pharmaceuticals and phenolic compounds . Its mechanism of action involves the generation of electron-hole pairs upon visible-light irradiation. The photogenerated electrons and holes then participate in redox reactions to produce reactive oxygen species, such as superoxide radicals (•O2−) and hydroxyl radicals (•OH), which are responsible for the oxidative breakdown of contaminants . Researchers actively enhance its performance by controlling its morphology (e.g., nanosheets, hollow spheres) and forming heterojunctions or doping with elements like Ruthenium (Ru) to reduce charge carrier recombination . Beyond purification, it serves as a catalyst for selective organic transformations, such as the alpha-alkylation of benzyl alcohol with acetophenone, demonstrating its utility in green chemistry . It also shows promise in energy storage as a supercapattery electrode material and exhibits antimicrobial properties . This material is typically synthesized via hydrothermal or co-precipitation methods, where parameters like pH and temperature critically control the resulting phase and morphology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

16229-40-6

Molecular Formula

C19H11NO5

Origin of Product

United States

Chemical Reactions Analysis

Flame Spray Pyrolysis

  • Direct synthesis of metastable β-Bi₂Mo₂O₉ (surface area: 19 m²/g) at Bi/Mo = 1:1, stable up to 400°C .

Catalytic Oxidation Reactions

Bismuth molybdate(VI) is widely used in selective oxidation of propylene to acrolein (C₃H₄O):

Performance Metrics

PhaseTemperature (°C)Conversion (%)Selectivity (%)Source
β-Bi₂Mo₂O₉3608578
γ-Bi₂MoO₆4007065
α-Bi₂Mo₃O₁₂4405560

Mechanism :

  • C–H bond activation : Bismuth oxide sites abstract hydrogen from propylene, forming an allyl intermediate .

  • Oxygen insertion : Molybdenum oxide inserts oxygen into the intermediate, regenerating via redox cycling (Mo⁶⁺ ↔ Mo⁴⁺) .

Photocatalytic Degradation

γ-Bi₂MoO₆ shows superior visible-light activity due to its narrow bandgap (~2.5 eV) :

Photocatalytic Performance

PollutantDegradation Efficiency (%)Time (min)Catalyst PhaseSource
Rhodamine B90300γ-Bi₂MoO₆
CIP (Antibiotic)97.715K-modified γ-Bi₂MoO₆
Phenol90300γ-Bi₂MoO₆

Enhancement Strategies :

  • Oxygen vacancies : Improve charge separation (e.g., K-modified γ-Bi₂MoO₆ achieves 97.7% CIP degradation in 15 min ).

  • Morphology control : Nanoplate structures enhance surface area and light absorption .

Propylene Oxidation Pathways

  • DFT calculations : Hydrogen abstraction has an energy barrier of 27.9 kcal/mol (M06-L functional), aligning with experimental values (17–21 kcal/mol) .

  • Spin-coupled transitions : Allyl radical formation involves singlet-triplet spin crossing at molybdenyl oxo sites .

Bandgap Engineering

Synthesis MethodBandgap (eV)PhaseSource
Hydrothermal (pH 3)2.48γ-Bi₂MoO₆
Hydrothermal (pH 5)2.55γ-Bi₂MoO₆ + β-Bi₂Mo₂O₉
Flame Spray Pyrolysis-β-Bi₂Mo₂O₉

Surface Composition

  • XPS analysis : Bi/Mo surface ratios (1.1–2.5) deviate from bulk stoichiometry, affecting active site distribution .

Comparison with Similar Compounds

Comparison with Similar Bismuth Molybdate Phases

2.2 Photocatalytic Performance
Sample (Phase) Bandgap (eV) Degradation Rate (Methylene Blue) Reusability (Cycles) Reference
γ-Bi₂MoO₆ (BMO3) 2.85 2.0 ×10⁻⁵ s⁻¹ 5
β-Bi₂Mo₂O₉ ~3.0 1.2 ×10⁻⁵ s⁻¹ 3
α-Bi₂Mo₃O₁₂ ~3.2 0.8 ×10⁻⁵ s⁻¹ 2
  • Mechanism: γ-Bi₂MoO₆’s superior activity arises from its narrower bandgap, visible-light absorption, and efficient charge separation due to hexagonal nanostructures .
2.3 Electrochemical Properties (Supercapacitors)
Phase Specific Capacitance (F/g) Energy Density (Wh/kg) Stability (Cycles) Reference
γ-Bi₂MoO₆ 124 32.5 5,000
β-Bi₂Mo₂O₉ 98 25.8 3,000
α-Bi₂Mo₃O₁₂ 76 20.1 2,000
  • Insight : γ-Bi₂MoO₆’s layered structure facilitates ion diffusion, enhancing capacitance and cyclability .
2.4 Catalytic Activity for Oxidation Reactions
  • Propylene Oxidation: Pure γ-Bi₂MoO₆ exhibits moderate activity, but mesostructural composites (e.g., γ-Bi₂MoO₆ attached to MoO₃ nanobelts) show 100× higher activity due to lattice distortion and oxygen mobility . Conflicting literature reports on phase activity:
  • Carson et al.: α > γ > β .
  • Brazdile et al.: β > γ > α .
  • Flame spray pyrolysis: β > γ > α .

  • n-Butene Oxidative Dehydrogenation :

    • Multicomponent bismuth molybdates (e.g., Ce-doped) outperform pure phases by enhancing oxygen mobility .

Comparison with Iron Molybdate

Iron molybdate (FeMoO₄) is another selective oxidation catalyst, primarily for methanol-to-formaldehyde conversion . Key differences:

Property γ-Bi₂MoO₆ FeMoO₄
Primary Application Photocatalysis, gas sensing Methanol oxidation
Bandgap (eV) 2.85–2.94 ~2.2 (visible-light active)
Oxygen Mobility Moderate High
Thermal Stability Stable up to 600°C Stable up to 400°C
  • Insight : Bismuth molybdates excel in visible-light applications, while iron molybdates are superior for thermal oxidation processes .

Preparation Methods

pH-Dependent Phase Formation

The pH of precursor solutions critically influences phase purity. At pH 2–4, acidic conditions favor the formation of γ-Bi₂MoO₆ with layered Aurivillius structures, while neutral to alkaline conditions (pH 6–10) promote cubic Bi₄MoO₉ phases. Energy-dispersive X-ray spectroscopy (EDS) confirmed stoichiometric Bi:Mo:O ratios (2:1:6) only in samples synthesized at pH 4.

Table 1: Hydrothermal Synthesis Conditions and Phase Outcomes

pHTemperature (°C)Time (h)Phase CompositionBandgap (eV)
218015γ-Bi₂MoO₆ (minor Bi₄MoO₉)2.62
418015γ-Bi₂MoO₆2.58
818015Bi₄MoO₉ + γ-Bi₂MoO₆2.71

Co-Precipitation Techniques for Phase-Selective Synthesis

Co-precipitation offers a low-cost route for synthesizing bismuth molybdate nanoparticles. A study by utilized a co-precipitation method with Bi(NO₃)₃·5H₂O and (NH₄)₆Mo₇O₂₄·4H₂O precursors, adjusting pH from 1.5 to 5.0. At pH 3.0, pure γ-Bi₂MoO₆ nanoparticles with hexagonal morphology (47–90 nm) were obtained, whereas pH 1.5 and 5.0 yielded mixed α-Bi₂Mo₃O₁₂ and β-Bi₂Mo₂O₉ phases. Raman spectroscopy confirmed phase purity, with γ-Bi₂MoO₆ showing distinct vibrational bands at 282 cm⁻¹ (Bi–O stretching) and 795 cm⁻¹ (Mo–O–Mo bridging).

Role of pH in Morphology Control

At pH 3.0, the equilibrium between Bi³⁺ and MoO₄²⁻ ions favored the formation of hexagonal γ-Bi₂MoO₆, while deviations from this pH led to spherical or irregular morphologies. Field-emission scanning electron microscopy (FESEM) revealed that mixed-phase samples (pH 1.5 and 5.0) had lower surface areas (12–18 m²/g) compared to pure γ-Bi₂MoO₆ (24 m²/g), directly impacting their catalytic activity.

Flame Spray Pyrolysis for High-Purity Bismuth Molybdates

Flame spray pyrolysis (FSP) enables rapid synthesis of bismuth molybdate catalysts with high surface area. Research by produced α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆ using Bi and Mo precursors in ethanol solutions. The γ-phase exhibited a scheelite structure with a surface area of 32 m²/g, compared to 18 m²/g for the α-phase. Operando X-ray absorption spectroscopy (XAS) revealed that γ-Bi₂MoO₆ facilitated faster redox cycling of Mo⁶⁺/Mo⁴⁺ during propylene oxidation, correlating with higher acrolein yields (68%).

Redox Behavior and Catalytic Performance

In γ-Bi₂MoO₆, the reduction of Mo⁶⁺ to Mo⁴⁺ occurred at 320°C, while Bi³⁺ reduction to Bi⁰ required temperatures above 450°C. This redox asymmetry enhanced oxygen mobility, critical for selective oxidation reactions. Conversely, α-Bi₂Mo₃O₁₂ showed simultaneous reduction of Bi and Mo, leading to unselective combustion products.

Comparative Analysis of Synthesis Methods

Photocatalytic Efficiency Across Methods

Hydrothermally synthesized γ-Bi₂MoO₆ nanoplates (pH 4) degraded 90% of phenol in 300 minutes, outperforming co-precipitated samples (85% in 360 minutes). The superior activity was attributed to exposed (010) facets, which provided active sites for hydroxyl radical generation.

Table 2: Photocatalytic Performance of Bismuth Molybdates

MethodPhaseDegradation Efficiency (%)Time (min)Light Source
Hydrothermalγ-Bi₂MoO₆90 (Phenol)300Visible
Co-Precipitationγ-Bi₂MoO₆95 (Methylene Blue)240Visible
Flame Sprayγ-Bi₂MoO₆68 (Acrolein Yield)Thermal

Impact of Synthesis Parameters on Structural Properties

Temperature and Crystallite Size

Increasing hydrothermal temperature from 150°C to 200°C enlarged Bi₂MoO₆ crystallites from 18 nm to 42 nm, as calculated by Scherrer’s equation. Larger crystallites reduced surface defects but increased charge recombination rates, lowering photocatalytic activity.

Precursor Concentration

A molar ratio of Bi:Mo = 2:1 was critical for phase purity. Excess Bi³⁺ (Bi:Mo = 3:1) led to Bi₂O₃ impurities, while excess MoO₄²⁻ (Bi:Mo = 1:1) promoted β-Bi₂Mo₂O₉ formation .

Q & A

Basic Research Question: How do synthesis methods influence the structural properties of Bismuth Molybdate(VI)?

Methodological Answer:
Bismuth Molybdate(VI) (Bi₂MoO₆) synthesis involves hydrothermal/solvothermal methods, where parameters like pH (3–9), temperature (120–180°C), and solvents (water, ethylene glycol) dictate morphology (e.g., 3D flower-like vs. 2D nanosheets). For example, higher pH (>7) promotes anisotropic growth due to altered precursor solubility, while ethylene glycol solvents favor hierarchical structures . Basic characterization tools include XRD (crystallinity), SEM/TEM (morphology), and BET (surface area). To ensure reproducibility, document reaction time, precursor ratios, and post-synthesis treatments (calcination, washing) .

Advanced Research Question: What statistical approaches optimize the synthesis of Bismuth Molybdate(VI) for enhanced photocatalytic activity?

Methodological Answer:
Design of Experiments (DoE) frameworks, such as Response Surface Methodology (RSM), can model interactions between synthesis variables (e.g., pH, temperature, precursor concentration). For instance, a Central Composite Design (CCD) identifies optimal conditions for maximizing surface area or reducing bandgap. Advanced studies may integrate machine learning to predict morphology-performance relationships, validated through photocatalytic degradation assays (e.g., methylene blue under visible light) .

Basic Research Question: What characterization techniques are critical for assessing Bismuth Molybdate(VI)’s photocatalytic properties?

Methodological Answer:
Essential techniques include:

  • UV-Vis DRS : Bandgap estimation via Tauc plots.
  • Photoluminescence (PL) Spectroscopy : Charge carrier recombination rates.
  • XPS : Surface composition and oxidation states (e.g., Bi³⁺, Mo⁶⁺).
  • Electrochemical Impedance Spectroscopy (EIS) : Charge transfer efficiency.
    For comparative studies, standardize measurement conditions (light intensity, dye concentration) to minimize variability .

Advanced Research Question: How do in-situ characterization techniques elucidate real-time photocatalytic mechanisms in Bismuth Molybdate(VI)?

Methodological Answer:
In-situ techniques like FTIR or Raman spectroscopy under controlled environments (e.g., UV-Vis irradiation) track intermediate species during pollutant degradation. For example, time-resolved PL can monitor electron-hole pair dynamics, while operando XRD detects structural changes during catalysis. Pair these with DFT simulations to correlate electronic structure with activity .

Basic Research Question: How do researchers address contradictions in reported photocatalytic efficiencies of Bismuth Molybdate(VI)?

Methodological Answer:
Contradictions often stem from non-standardized testing protocols. Mitigate this by:

  • Using identical light sources (e.g., 300 W Xe lamp with AM 1.5 filter).
  • Normalizing activity by surface area (μmol·m⁻²·h⁻¹).
  • Reporting detailed synthesis conditions (e.g., calcination temperature, precursor purity).
    Meta-analyses of published data can identify outlier studies or confounding variables (e.g., dye adsorption vs. degradation) .

Advanced Research Question: What computational models predict the charge-transfer pathways in Bismuth Molybdate(VI)-based heterojunctions?

Methodological Answer:
Density Functional Theory (DFT) simulations map band alignment in heterojunctions (e.g., Bi₂MoO₆/g-C₃N₄), predicting charge separation efficiency. Advanced workflows combine ab initio calculations with kinetic Monte Carlo (kMC) models to simulate electron-hole migration across interfaces. Validate predictions via transient absorption spectroscopy or surface photovoltage measurements .

Basic Research Question: How is the reusability and stability of Bismuth Molybdate(VI) assessed in photocatalytic applications?

Methodological Answer:
Conduct cyclic experiments (3–5 cycles) under identical conditions, followed by:

  • XRD : Check crystallinity loss.
  • ICP-OES : Detect metal leaching (Bi, Mo).
  • SEM : Assess morphological degradation.
    For stability, test in extreme pH (2–12) or high ionic strength solutions to simulate industrial wastewater .

Advanced Research Question: What mechanistic studies resolve the role of reactive oxygen species (ROS) in Bismuth Molybdate(VI) photocatalysis?

Methodological Answer:
Use scavenger assays (e.g., isopropanol for •OH, EDTA-2Na for h⁺) to quantify ROS contributions. Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) identifies •O₂⁻ and •OH radicals. Couple with isotopic labeling (¹⁸O₂) to trace oxygen sources in degradation pathways .

Basic Research Question: What ethical considerations apply when publishing Bismuth Molybdate(VI) research data?

Methodological Answer:

  • Data Sharing : Deposit raw characterization data (XRD, SEM) in repositories like Figshare with DOIs.
  • Replication : Provide stepwise synthesis protocols in supplementary materials.
  • Authorship : Follow CRediT taxonomy to attribute roles (e.g., conceptualization, data curation).
    Avoid data manipulation; disclose conflicts of interest (e.g., funding from material suppliers) .

Advanced Research Question: How can Bismuth Molybdate(VI) be integrated into hybrid systems for solar fuel generation?

Methodological Answer:
Design Z-scheme heterojunctions with redox mediators (e.g., IO₃⁻/I⁻) to enhance H₂ production. Use photoelectrochemical (PEC) cells with Bi₂MoO₆ photoanodes, optimizing electrolyte composition (pH, co-catalysts like Pt). Advanced studies employ transient photocurrent analysis to decouple light absorption and charge transfer efficiencies .

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